

What is the structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**

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Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the bifunctional labeling reagent **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**. It details the molecular structure, physicochemical properties, and a representative experimental protocol for its application in fluorescence-based detection assays.

Core Structure and Functional Components

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a specialized chemical probe designed for high-affinity targeting and sensitive fluorescent detection. Its structure is a covalent assembly of three key functional moieties:

- **Biotin Moiety:** A biotin molecule is attached via a polyethylene glycol (PEG) linker. Biotin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins ($K_D \sim 10^{-15}$ M), forming one of the strongest known non-covalent biological interactions.^[1] This interaction is the basis for its use in a wide array of affinity-based biological assays.
- **Cyanine 5 (Cy5) Fluorophore:** A far-red fluorescent dye that serves as the reporter element. Cy5 has an excitation maximum around 649 nm and an emission maximum around 667 nm.

[2][3][4] Its fluorescence in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.

[5]

- Polyethylene Glycol (PEG) Spacers: The molecule incorporates two distinct PEG linkers: a PEG3 chain connecting the biotin to the Cy5 core and a methoxy-terminated PEG4 chain (m-PEG4) on the opposite side. These hydrophilic PEG spacers increase the overall water solubility of the molecule and provide a flexible arm that minimizes steric hindrance, ensuring that both the biotin and Cy5 moieties can interact effectively with their respective targets.[2][6][7]

The combination of these components makes **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** an ideal reagent for assays where a biological target is first labeled with streptavidin (or avidin) and subsequently detected through the high-affinity binding of the biotin-Cy5 conjugate.[8][9]

Physicochemical and Spectroscopic Data

The key quantitative properties of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** are summarized below. These values are critical for designing and executing experiments, including calculating concentrations and configuring fluorescence imaging equipment.

Property	Value	Reference(s)
Molecular Formula	C ₅₂ H ₇₆ ClN ₅ O ₉ S	[2][10]
Molecular Weight	~982.72 g/mol	[2][8][10]
Excitation Maximum (λ _{ex})	~649 nm	[2][3][4]
Emission Maximum (λ _{em})	~667 nm	[2][3][4]
Solubility	Soluble in water, DMSO, DMF	[2][6]
Storage Conditions	Store at -20°C, protect from light, desiccate	[5]

Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a detailed methodology for using **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** to detect a target protein in fixed cells via indirect immunofluorescence. This workflow assumes the use of a primary antibody followed by a streptavidin-conjugated secondary antibody.

Principle:

- A primary antibody binds specifically to the target antigen within the cell.
- A secondary antibody, which is conjugated to streptavidin, binds to the primary antibody.
- **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** is added and binds with high affinity to the streptavidin on the secondary antibody.
- The location of the target antigen is visualized by detecting the Cy5 fluorescence signal.

Materials:

- Fixed cells on coverslips or slides
- Phosphate-Buffered Saline (PBS), pH 7.4
- Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
- Primary antibody specific to the target antigen
- Streptavidin-conjugated secondary antibody
- Detection Reagent: 1 mM stock solution of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** in DMSO.
- Working Detection Solution: Dilute the stock solution to a final concentration of 1-5 μ M in Blocking Buffer.
- Antifade mounting medium with DAPI (for nuclear counterstain).

Procedure:

- Rehydration and Permeabilization:

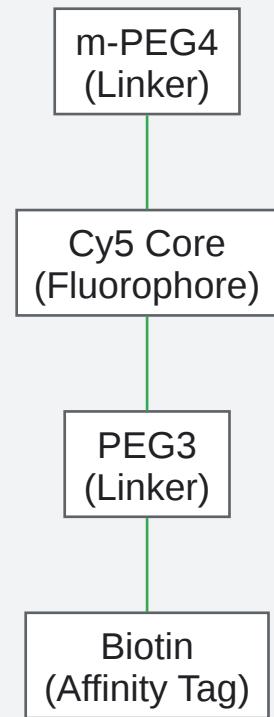
- Wash fixed cells three times for 5 minutes each with PBS to rehydrate.
- Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Wash three times for 5 minutes each with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Remove the Blocking Buffer from the cells and add the diluted primary antibody.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times for 5 minutes each with PBS to remove unbound primary antibody.
- Streptavidin-Conjugated Secondary Antibody Incubation:
 - Dilute the streptavidin-conjugated secondary antibody in Blocking Buffer.
 - Add the diluted antibody to the cells and incubate for 1 hour at room temperature in the dark.
- Washing:
 - Wash the cells three times for 5 minutes each with PBS in the dark.
- Biotin-Cy5 Detection:
 - Apply the Working Detection Solution (1-5 μ M **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**) to the cells.

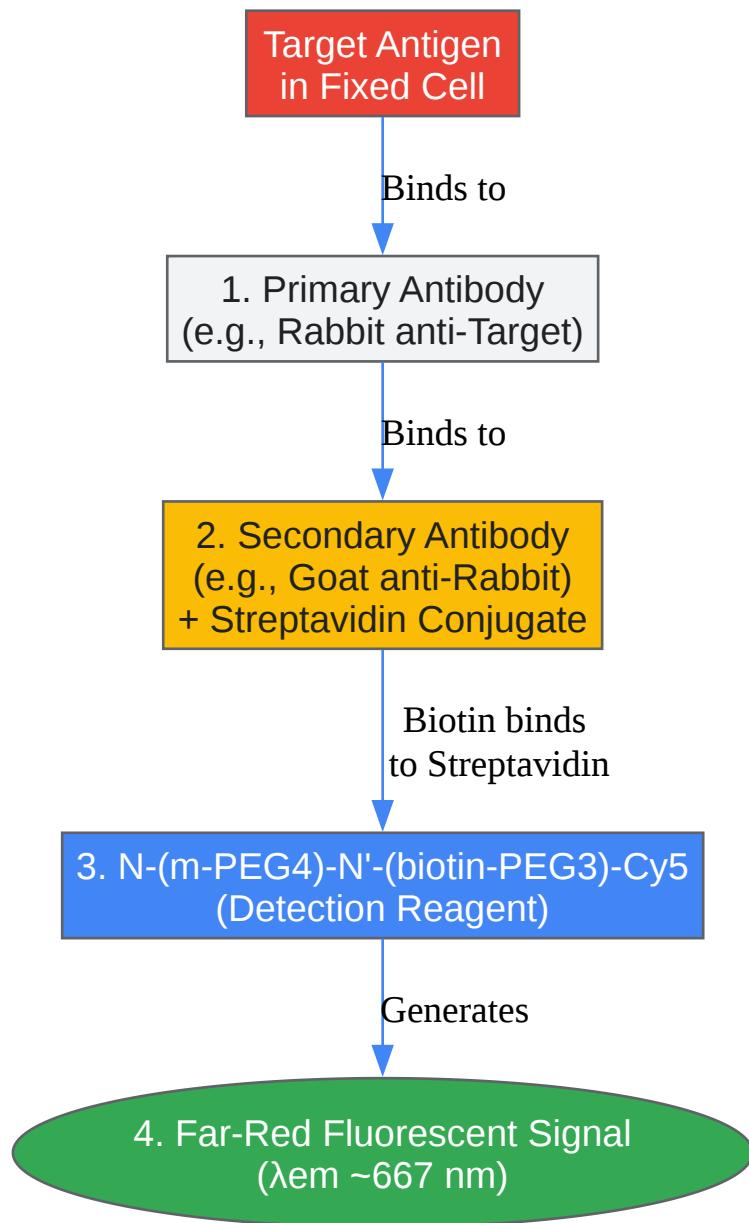
- Incubate for 20-30 minutes at room temperature in the dark.[[11](#)]
- Final Washes:
 - Wash the cells three times for 5 minutes each with PBS in the dark to remove unbound Biotin-Cy5 reagent.[[11](#)]
 - Perform a final quick rinse with deionized water to remove salt crystals.
- Mounting and Imaging:
 - Carefully mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.
 - Seal the edges of the coverslip with clear nail polish.
 - Store slides in the dark at 4°C.[[11](#)]
 - Image using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI.

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in the application of this reagent.

Molecular Structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

[Click to download full resolution via product page](#)Diagram 1: Core components of the **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** molecule.



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Diagram 2: Experimental workflow for indirect immunofluorescence detection.

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- To cite this document: BenchChem. [What is the structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11826869#what-is-the-structure-of-n-m-peg4-n-biotin-peg3-cy5]

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